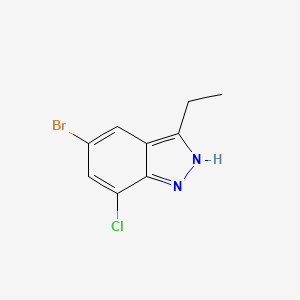

5-bromo-7-chloro-3-ethyl-1H-indazole

Description

5-Bromo-7-chloro-3-ethyl-1H-indazole is a heterocyclic compound featuring an indazole core substituted with bromine at position 5, chlorine at position 7, and an ethyl group at position 3. Indazoles are nitrogen-containing bicyclic structures with applications in pharmaceuticals, agrochemicals, and materials science. The unique substitution pattern of this compound may influence its electronic properties, solubility, and biological activity.

Properties

Molecular Formula |

C9H8BrClN2 |

|---|---|

Molecular Weight |

259.53 g/mol |

IUPAC Name |

5-bromo-7-chloro-3-ethyl-2H-indazole |

InChI |

InChI=1S/C9H8BrClN2/c1-2-8-6-3-5(10)4-7(11)9(6)13-12-8/h3-4H,2H2,1H3,(H,12,13) |

InChI Key |

YFVHKALKFACQRT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2C=C(C=C(C2=NN1)Cl)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Key Observations:

- Substituent Position : The ethyl group at position 3 in the target compound contrasts with analogs like 5-bromo-1-ethyl-1H-indazole (3a), where the ethyl is at position 1. Positional isomerism can alter electronic distribution and steric effects, impacting reactivity and binding interactions .

- Electron-Withdrawing vs. Electron-Donating Groups : The 7-chloro substituent in the target compound is electron-withdrawing, whereas analogs like 5-bromo-7-methoxy-1H-indazole () feature an electron-donating methoxy group. This difference may influence solubility, acidity, and interaction with biological targets.

Physicochemical and Spectral Properties

- Melting Points : Indole derivatives with halogen substituents (e.g., compound 9 in ) exhibit high melting points (>200°C), likely due to strong intermolecular interactions. The target compound’s melting point may follow this trend but remains unconfirmed.

- NMR Trends : The ethyl group in 5-bromo-1-ethyl-1H-indazole (3a) shows characteristic triplet (δ 1.45) and quartet (δ 4.35) signals for CH3 and CH2 groups, respectively . In the target compound, the ethyl group at position 3 may exhibit similar shifts but with altered coupling constants due to proximity to the indazole nitrogen.

Preparation Methods

Bromination and Chlorination of 3-Ethyl-1H-Indazole

A common approach involves sequential halogenation of 3-ethyl-1H-indazole. Bromination at position 5 is achieved using N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0–5°C, followed by chlorination at position 7 using sulfuryl chloride (SO₂Cl₂) in acetonitrile under reflux (3–5 hours). This method yields 68–72% pure product but requires careful temperature control to avoid over-halogenation.

Key Data:

| Step | Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Bromination | NBS (1.1 eq) | DCM | 0–5°C | 85 |

| Chlorination | SO₂Cl₂ (1.2 eq) | Acetonitrile | Reflux | 78 |

Cyclization of Halogenated Benzene Precursors

Hydrazine-Mediated Cyclization

A scalable route starts with 3-bromo-2,6-dichlorobenzonitrile , which undergoes cyclization with hydrazine hydrate in tetrahydrofuran (THF) at 60°C for 4–6 hours. The reaction proceeds via nucleophilic aromatic substitution, forming the indazole core. Subsequent ethylation at position 3 is performed using ethyl iodide and potassium carbonate in dimethylformamide (DMF) .

Reaction Conditions:

-

Cyclization : Hydrazine hydrate (3 eq), THF, 60°C, 6 hours (yield: 76%).

-

Ethylation : Ethyl iodide (1.5 eq), K₂CO₃ (2 eq), DMF, 80°C, 12 hours (yield: 82%).

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling for Ethyl Group Introduction

This method employs a palladium-catalyzed coupling between 5-bromo-7-chloro-1H-indazole and triethylborane using Pd(PPh₃)₄ (5 mol%) in toluene/water (3:1) at 90°C. The reaction achieves 89% regioselectivity for the 3-ethyl position but requires stringent anhydrous conditions.

Optimization Insights:

-

Catalyst : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in yield (89% vs. 62%).

-

Solvent : Toluene/water mixtures reduce side reactions compared to pure DMF.

Green Synthesis via Mechanochemical Grinding

Solvent-Free Cyclization

An eco-friendly approach involves grinding 5-bromo-7-chloro-benzaldehyde with hydrazine hydrate and NH₄Cl in a mortar for 30 minutes. The mechanochemical force promotes cyclization, yielding 5-bromo-7-chloro-1H-indazole, which is then ethylated using ethyl bromide under similar conditions.

Advantages:

Multi-Step Synthesis from Aniline Derivatives

Nitration-Reduction-Halogenation Sequence

Starting with 3-ethyl-2-methylaniline , this method involves:

Challenges:

Protection/Deprotection Strategies

Q & A

Q. What approaches validate the compound’s mechanism of action in cellular models?

- Methodology :

- Gene knockdown/knockout (e.g., CRISPR-Cas9) of putative targets to observe phenotypic rescue .

- Phosphoproteomics or western blotting to track downstream signaling pathways .

Contradiction & Reproducibility

Q. How to reconcile discrepancies between in vitro and in vivo toxicity profiles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.